molecular formula C17H14N2O2S B2362915 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide CAS No. 899219-66-0

2-(2-Methoxyphenyl)iminochromene-3-carbothioamide

Cat. No. B2362915
CAS RN: 899219-66-0
M. Wt: 310.37
InChI Key: IHBIWGSEVQSHAM-ZPHPHTNESA-N
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Description

2-(2-Methoxyphenyl)iminochromene-3-carbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the chromene family, which is known for its diverse biological activities.

Scientific Research Applications

2-(2-Methoxyphenyl)iminochromene-3-carbothioamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown significant potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in environmental and biological samples.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide have been studied extensively in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets involved in disease development and progression. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for the study of 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide. One area of research is the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including drug discovery, environmental monitoring, and disease diagnosis. Finally, the potential toxicity of this compound at high concentrations should be further investigated to ensure its safety for use in humans and the environment.

Synthesis Methods

The synthesis of 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide involves a multi-step process that starts with the condensation of 2-hydroxybenzaldehyde and 2-methoxyaniline to form 2-(2-methoxyphenyl)imino-1-phenyl-ethanol. This intermediate compound is then oxidized to form the corresponding aldehyde, which is subsequently treated with thiosemicarbazide to yield the final product, 2-(2-Methoxyphenyl)iminochromene-3-carbothioamide.

properties

IUPAC Name

2-(2-methoxyphenyl)iminochromene-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-20-15-9-5-3-7-13(15)19-17-12(16(18)22)10-11-6-2-4-8-14(11)21-17/h2-10H,1H3,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBIWGSEVQSHAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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